3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Dynamin GTPase Endocytosis Scaffold Hopping

Choose this 6-carboxylic acid benzothiazine scaffold for your drug discovery program. Unlike oxazine analogs (IC50 55 µM), optimized derivatives of this core achieve IC50 values as low as 1.3 µM—a >40-fold potency gain. Its distinct pKa (3.82) and LogP (~0.9) enable precise structure-activity relationship studies. ≥95% purity, non-hazardous shipping, and ready availability make it the ideal building block for focused library synthesis and medicinal chemistry campaigns. Not interchangeable with regioisomers.

Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
CAS No. 272437-84-0
Cat. No. B188432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
CAS272437-84-0
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)C=CC(=C2)C(=O)O
InChIInChI=1S/C9H7NO3S/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
InChIKeyNBIVLYUEDPRLGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.4 [ug/mL]

Procurement Guide: 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid (CAS 272437-84-0) - A Validated Heterocyclic Building Block


3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 272437-84-0) is a sulfur-containing heterocyclic compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol [1]. It features a fused 1,4-benzothiazine core with a carboxylic acid moiety at the 6-position. This compound serves as a key synthetic intermediate and a core scaffold in medicinal chemistry research, notably in the development of enzyme inhibitors [2]. Its structural attributes, including the thiazine sulfur atom and the carboxylic acid functional group, confer distinct physicochemical properties (pKa: 3.82±0.20) [3] that differentiate it from oxygen-containing analogs (e.g., oxazines) and regioisomers (e.g., 7-carboxylic acid derivatives).

Technical Justification for Specific Selection: 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid (272437-84-0) Cannot Be Arbitrarily Replaced


Generic substitution of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid with structurally similar heterocycles is technically unsound due to significant differences in bioactivity, synthetic utility, and physicochemical properties. Replacing the thiazine sulfur with oxygen (yielding an oxazine analog) drastically reduces dynamin GTPase inhibitory potency from a baseline IC50 of 1.3 ± 0.5 µM (for optimized thiazine derivatives) to 55 µM for the oxazine scaffold [1]. Furthermore, altering the position of the carboxylic acid from the 6- to the 7-position fundamentally changes the hydrogen-bonding network and electronic distribution, which can abolish target engagement [2]. The specific synthetic routes available for this compound, which leverage the reactivity of the 6-carboxylic acid and the thiazine ring, are not directly transferable to regioisomers or analogs [3]. The quantitative evidence below details these critical, non-interchangeable differentiators.

Quantitative Differentiation Evidence for 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid (272437-84-0)


Thiazine Scaffold Yields >40-Fold Improvement in Dynamin GTPase Inhibition Over Oxazine Analog

The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid scaffold (compound 16) serves as a potent S-isostere for dynamin GTPase inhibition. A direct comparison within the same study reveals that the oxazine analog (compound 1) exhibits an IC50 of 55 µM, whereas optimized thiazine-based derivatives (e.g., compound 17j) achieve an IC50 of 1.3 ± 0.5 µM [1]. This represents a 42-fold improvement in potency, demonstrating that the sulfur-containing thiazine core is critical for achieving low-micromolar activity.

Dynamin GTPase Endocytosis Scaffold Hopping

Ester Derivative Demonstrates Measurable HIV-1 Gag-Pol Polyprotein Inhibition

An ester derivative of the target compound, specifically 3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-(2-methylpropyl)amino]-2-oxoethyl] ester, exhibited an IC50 of 30.3 µM (30,300 nM) against HIV-1 Gag-Pol polyprotein in a fluorescence resonance energy transfer (FRET) assay [1]. In contrast, the same derivative showed no meaningful inhibition (IC50 > 66 µM) against human polyadenylate-binding protein 1, suggesting a degree of target selectivity [1].

HIV-1 Antiviral Protease Inhibition

Regioisomeric Carboxylic Acid Position Critically Modulates Hydrogen-Bonding Capacity and Activity

The 6-carboxylic acid substitution on the benzothiazine ring is non-interchangeable with the 7-carboxylic acid isomer. While both share the molecular formula C9H7NO3S and mass 209.22 Da, the 6-position places the carboxylate group in a distinct spatial orientation relative to the thiazine ring's hydrogen-bond donors and acceptors [1]. A structure-activity relationship (SAR) study on dynamin inhibitors explicitly noted that 'only H-bond capable analogs (-OH, -CO2H) improve dynamin inhibition,' and that the specific positioning of the carboxylate (as in the 6-substituted scaffold) was essential for achieving IC50 < 20 µM [2]. The 7-carboxylic acid regioisomer lacks equivalent published activity data, underscoring that the 6-substitution pattern is the validated pharmacophoric element.

Structure-Activity Relationship Medicinal Chemistry Hydrogen Bonding

Commercially Available at High Purity (≥95%) with Validated Synthetic Routes

The compound is readily procurable from reputable vendors such as AKSci (catalog W5031) and Bidepharm with a standard purity specification of 95% . A validated synthetic route involves the hydrolysis of ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate using 1N NaOH in THF/water at room temperature for 3 hours [1]. This contrasts with less accessible or lower-purity alternatives for related scaffolds. The compound is stable for long-term storage in a cool, dry place and is classified as non-hazardous for transport (DOT/IATA) .

Chemical Synthesis Procurement Quality Control

Validated Application Scenarios for 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid (272437-84-0)


Medicinal Chemistry: Dynamin GTPase Inhibitor Lead Optimization

This compound serves as the core scaffold for developing dynamin GTPase inhibitors, a validated target in cancer and viral entry research. The 6-carboxylic acid benzothiazine core (compound 16) has been shown to yield derivatives with IC50 values as low as 1.3 ± 0.5 µM, a >40-fold improvement over oxazine-based inhibitors [1]. Researchers can leverage this scaffold to synthesize focused libraries (e.g., Libraries 4-6 described in Lin et al., 2025) and explore structure-activity relationships, particularly modifications that enhance hydrogen-bonding capacity at the active site [1].

Chemical Biology: Synthesis of HIV-1 Protease-Targeted Probe Molecules

Ester derivatives of this carboxylic acid have demonstrated measurable inhibition of HIV-1 Gag-Pol polyprotein (IC50 = 30.3 µM) with a >2-fold selectivity over a human off-target [2]. This validates the scaffold for the development of antiviral probes or as a starting point for fragment-based drug discovery against viral proteases. The free carboxylic acid can be readily functionalized to generate diverse ester and amide libraries for high-throughput screening [2].

Process Chemistry: Reliable Intermediate for Heterocyclic Library Synthesis

The compound is a dependable, high-purity (≥95%) building block for synthesizing more complex 1,4-benzothiazine derivatives . Its well-characterized physicochemical properties (pKa 3.82, LogP ~0.9) [3] and straightforward hydrolysis synthesis [4] make it an ideal starting material for parallel synthesis and medicinal chemistry campaigns. Its non-hazardous shipping classification further simplifies procurement and laboratory handling.

Academic Research: Fundamental SAR Studies on Heterocyclic Bioisosteres

As a sulfur-containing heterocycle, this compound is a key tool for investigating the impact of S-for-O substitution (thiazine vs. oxazine) on biological activity [1]. Its commercial availability and defined structure enable reproducible, head-to-head comparisons that can inform the design of bioisosteric replacements in drug discovery programs, providing valuable insights into the role of sulfur in molecular recognition [1].

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